molecular formula C8H12ClNO2 B13702888 O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride

O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride

Cat. No.: B13702888
M. Wt: 189.64 g/mol
InChI Key: WASAXHVIWLNRTG-UHFFFAOYSA-N
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Description

O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.

Preparation Methods

The preparation of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves several synthetic routes. One common method includes the reaction of ethyl acetylhydroxamate with halogenated hydrocarbons, sulfonyl chlorides, or acid chlorides in the presence of sodium hydroxide . The reaction conditions typically involve maintaining the temperature between 15-25°C and using ethanol as a solvent . Industrial production methods often focus on optimizing yield and minimizing waste, making the process more environmentally friendly .

Chemical Reactions Analysis

O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons, sulfonyl chlorides, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and ketones can form oximes or hydrazones .

Scientific Research Applications

O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and hydrazones . In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . Additionally, it is used in the industry for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions . The compound can react with electrophiles, such as aldehydes and ketones, to form oximes or hydrazones . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-methylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride . These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications . The uniqueness of this compound lies in its ethoxyphenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

O-(4-ethoxyphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-2-10-7-3-5-8(11-9)6-4-7;/h3-6H,2,9H2,1H3;1H

InChI Key

WASAXHVIWLNRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)ON.Cl

Origin of Product

United States

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